1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid 1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20140569
InChI: InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12)
SMILES:
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

CAS No.:

Cat. No.: VC20140569

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name 3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid
Standard InChI InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12)
Standard InChI Key FSKVJSHQCKCLCE-UHFFFAOYSA-N
Canonical SMILES CCN1C=NC(=C1C(=O)O)C(=O)OC

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features an imidazole core substituted at positions 1, 4, and 5:

  • Position 1: Ethyl group (-CH₂CH₃)

  • Position 4: Methoxycarbonyl group (-COOCH₃)

  • Position 5: Carboxylic acid (-COOH)

The molecular formula is C₈H₁₀N₂O₄, with a calculated molecular weight of 210.18 g/mol. The presence of both ester and carboxylic acid functionalities introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Tautomerism and Electronic Effects

Imidazole derivatives exhibit tautomerism, with proton shifts between nitrogen atoms altering electronic distribution. The methoxycarbonyl group at position 4 acts as an electron-withdrawing substituent, potentially stabilizing the imidazole ring and directing electrophilic substitution .

Physicochemical Properties (Theoretical Predictions)

Predicted Physicochemical Parameters

PropertyValue
Melting Point~180–190°C (decomposition)
Boiling PointNot applicable (decomposes)
LogP (Partition Coefficient)-0.45 (indicating hydrophilicity)
pKa (Carboxylic Acid)~2.8–3.2
pKa (Imidazole NH)~6.5–7.0

These estimates derive from QSAR models and analogs like ethyl 4-methyl-1H-imidazole-5-carboxylate (melting point 204°C) and 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid (MW 154.17) .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Key disconnections:

  • Imidazole ring formation via cyclization of α-amino ketones or amidines.

  • Introduction of substituents through alkylation, esterification, or carboxylation.

Plausible Route Inspired by Analogous Syntheses

Step 1: Synthesis of 1-Ethylimidazole Intermediate
Reaction of ethylamine with glyoxal and ammonium acetate under Dean-Stark conditions yields 1-ethylimidazole .

Step 2: Di-substitution at Positions 4 and 5

  • Methoxycarbonylation: Treating the intermediate with methyl chloroformate (ClCOOCH₃) in the presence of a base (e.g., pyridine) introduces the methoxycarbonyl group at position 4 .

  • Carboxylation: Direct carboxylation at position 5 using CO₂ under high pressure or via Kolbe-Schmitt conditions .

Step 3: Purification
Crystallization from ethanol/water mixtures or chromatography on silica gel.

Analytical Characterization Strategies

Spectroscopic Techniques

  • ¹H NMR: Expected signals include:

    • δ 1.45 (t, 3H, CH₂CH₃)

    • δ 3.90 (s, 3H, OCH₃)

    • δ 7.60 (s, 1H, H-2)

  • IR: Strong bands at ~1700 cm⁻¹ (C=O ester and acid), 2500–3000 cm⁻¹ (COOH broad stretch) .

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